molecular formula C17H23NO2S B10938481 2-(N-p-toluenesulfonylamino)adamantane

2-(N-p-toluenesulfonylamino)adamantane

Cat. No.: B10938481
M. Wt: 305.4 g/mol
InChI Key: IYMYRLWDUCXKDM-UHFFFAOYSA-N
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Description

N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE is a chemical compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-adamantylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antiviral and antibacterial applications, where it disrupts the function of essential proteins in pathogens .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-(2-ADAMANTYL)-4-ETHYL-1-BENZENESULFONAMIDE
  • N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to the specific positioning of the adamantyl group, which imparts distinct steric and electronic properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C17H23NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-adamantyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H23NO2S/c1-11-2-4-16(5-3-11)21(19,20)18-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17-18H,6-10H2,1H3

InChI Key

IYMYRLWDUCXKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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